Milataxel

Catalog No.
S548479
CAS No.
393101-41-2
M.F
C44H55NO16
M. Wt
853.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milataxel

CAS Number

393101-41-2

Product Name

Milataxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C44H55NO16

Molecular Weight

853.9

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1

InChI Key

XIVMHSNIQAICTR-DMUFGCTNSA-N

SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MAC-321; MAC 321; MAC321; TL-139; TL-139; TL-139; Milataxel

Description

The exact mass of the compound Milataxel is 853.35208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Milataxel works similarly to other taxanes by targeting tubulin, a protein essential for the formation of microtubules. Microtubules are cellular structures that play a crucial role in cell division. By binding to tubulin, milataxel prevents proper microtubule formation, ultimately leading to cell death in cancer cells [].

However, milataxel possesses some unique characteristics compared to other taxanes. Studies suggest it might have a different binding site on tubulin and potentially overcome resistance mechanisms developed against other taxane drugs []. This makes milataxel an interesting candidate for further investigation, especially in cancers that have become resistant to other therapies.

Pre-clinical Research

Milataxel has shown promising results in pre-clinical studies, including cell line experiments and animal models. Research suggests it exhibits anti-tumor activity against various cancer types, including colorectal cancer, breast cancer, and ovarian cancer [, ].

Milataxel is a novel taxane analog that has shown promise in cancer treatment, particularly due to its enhanced activity compared to traditional taxanes such as paclitaxel and docetaxel. It is designed to stabilize microtubules by promoting tubulin polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. Milataxel has demonstrated effectiveness against various cancer cell lines, especially those resistant to conventional therapies, making it a subject of interest in oncology research .

That contribute to its pharmacological activity. The primary mechanism involves the binding of milataxel to β-tubulin, which stabilizes the microtubule structure and prevents depolymerization. This action effectively disrupts the normal mitotic spindle function during cell division, leading to cell cycle arrest at the metaphase stage . Additionally, milataxel's interactions with other cellular components can influence its efficacy and toxicity profiles.

Milataxel exhibits significant biological activity, primarily through its mechanism of action as a microtubule-stabilizing agent. In vitro studies have shown that milataxel enhances tubulin polymerization rates and promotes the bundling of microtubules, which is critical for maintaining cellular structure during mitosis . Preclinical studies indicate that milataxel has superior cytotoxic effects compared to paclitaxel and docetaxel, particularly in cancer cell lines that exhibit resistance to these traditional agents . Its potential applications in treating advanced colorectal cancer and other malignancies are currently being explored through clinical trials.

The synthesis of milataxel involves multiple steps that modify the taxane core structure. The process typically starts with baccatin III or other taxane precursors, followed by specific functional group modifications to enhance its pharmacological properties. For instance, various acylation reactions can introduce substituents that improve solubility or alter biological activity. Detailed synthetic pathways often include protecting group strategies and selective deprotection steps to yield the final compound .

Milataxel is primarily being investigated for its use in oncology, with potential applications in treating various cancers such as breast cancer, lung cancer, and colorectal cancer. Its ability to overcome resistance mechanisms associated with existing taxanes makes it a valuable candidate for further clinical development. Ongoing research aims to establish optimal dosing regimens and evaluate its efficacy in combination with other therapeutic agents .

Interaction studies of milataxel focus on its binding affinity for tubulin and its effects on microtubule dynamics. Research indicates that milataxel not only binds effectively to β-tubulin but also alters the conformational dynamics of microtubules, enhancing their stability under physiological conditions . Additionally, studies have explored potential drug-drug interactions with other chemotherapeutic agents, assessing how these combinations might improve therapeutic outcomes while managing toxicity.

Milataxel belongs to a class of compounds known as taxanes. Below is a comparison with other notable taxanes:

CompoundStructure OverviewKey DifferencesClinical Use
PaclitaxelNatural product from Taxus speciesFirst-generation taxane; well-established useOvarian, breast cancer
DocetaxelSemi-synthetic derivative of paclitaxelModified side chains; enhanced potencyBreast cancer, non-small cell lung cancer
CabazitaxelSimilar core structure; additional methoxy groupsDesigned for castration-resistant prostate cancerProstate cancer
MilataxelNovel modifications enhance activity against resistant tumorsPotentially less toxic; improved efficacyUnder clinical investigation

Milataxel's unique structural modifications allow it to exhibit enhanced biological activity against resistant tumor types compared to these similar compounds. Its ongoing development reflects a broader effort to optimize taxane derivatives for improved therapeutic outcomes in oncology .

Fundamental Molecular Properties

Milataxel exhibits a complex molecular architecture characterized by the molecular formula C44H55NO16 and a molar mass of 853.905 daltons. The compound maintains the core taxane backbone while incorporating specific structural modifications that enhance its therapeutic potential. The molecule contains eleven defined stereocenters, all of which contribute to its biological activity and pharmacological properties. The absolute stereochemistry has been definitively established through comprehensive analytical techniques, confirming the precise three-dimensional arrangement of functional groups throughout the molecule.

The structural complexity of milataxel is reflected in its detailed stereochemical designation: (2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodecabenz[1,2-b]oxet-9-yl ester. This comprehensive nomenclature reflects the intricate arrangement of substituents and the complex polycyclic framework that defines the taxane family. The presence of multiple hydroxyl groups, ester linkages, and aromatic systems contributes to the compound's unique physicochemical properties and biological activity profile.

Structural Identification and Characterization Data

The complete structural elucidation of milataxel has been achieved through advanced spectroscopic and analytical methods. The International Union of Pure and Applied Chemistry designation reveals the presence of multiple functional groups including acetoxy, benzoyloxy, and propionyloxy substituents strategically positioned throughout the molecular framework. The InChI key XIVMHSNIQAICTR-UQYHODNASA-N provides a unique digital fingerprint for the compound, facilitating database searches and computational analyses.

PropertyValueReference
Molecular FormulaC44H55NO16
Molecular Weight853.905 Da
Stereochemical Centers11/11 defined
CAS Registry Number393101-41-2
Optical Activity(-)
InChI KeyXIVMHSNIQAICTR-UQYHODNASA-N

The compound's structural features include a characteristic furan ring system at the 3' position, which distinguishes it from classical taxanes. This modification, combined with a propionate substitution at the seven-carbon position, contributes to milataxel's enhanced pharmacological profile. The presence of a tert-butoxycarbonyl protecting group on the amino acid side chain further differentiates this compound from naturally occurring taxanes, providing improved stability and bioavailability characteristics.

Milataxel operates through a sophisticated mechanism involving direct interaction with tubulin proteins, the fundamental building blocks of cellular microtubules [1]. The compound enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells, establishing its classification as a microtubule-stabilizing agent [1]. This mechanism places milataxel within the taxane family of compounds, which share the common characteristic of binding to the beta-tubulin subunit within the microtubule structure [15].

The molecular binding dynamics of milataxel involve specific interactions with tubulin beta-1 chain and tubulin beta chain proteins in humans [1]. Upon oral administration, milataxel and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization [15]. This stabilization process fundamentally alters the normal dynamic equilibrium that exists between tubulin dimers and assembled microtubules [5].

The microtubule stabilization mechanism induced by milataxel follows the general principles observed in other taxane compounds, where drug binding prevents the normal depolymerization process essential for proper cellular function [22] [34]. The compound binds to a deep hydrophobic pocket at the lateral interface between adjacent protofilaments, within the lumen of the microtubule, similar to other taxane-site ligands [23]. This binding location is crucial for the compound's ability to suppress microtubule dynamics without necessarily affecting microtubule polymer mass at clinically relevant concentrations [5].

Research has demonstrated that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in specific cellular environments [2] [17]. The compound's binding affinity and stabilization properties have been characterized through various experimental approaches, including pharmacokinetic assessments that revealed a mean elimination half-life of 64 hours and significant plasma concentration maintenance [2] [21].

Pharmacokinetic ParameterMilataxel ValueReference
Elimination Half-life64 hours [2]
Time to Maximum Concentration1.0 hours [21]
Maximum Concentration85 ng/ml [21]
Area Under Curve1,683 ng·h/ml [21]

The structural characteristics of milataxel, with molecular formula C44H55NO16 and molecular mass of 853.91, contribute to its unique binding properties and stabilization dynamics [24] [27]. The compound's interaction with tubulin involves the formation of stable complexes that resist normal cellular mechanisms designed to regulate microtubule assembly and disassembly [34] [35].

Impact on Mitotic Arrest and Apoptotic Signaling Pathways

Milataxel exerts its anticancer effects through induction of cell cycle arrest in the G2/M phase, leading to the inhibition of tumor cell proliferation [15] [28]. This mechanism represents a critical aspect of the compound's pharmacodynamic profile, as it disrupts the normal progression of cellular division at a crucial checkpoint [30]. The G2/M phase arrest occurs as a direct consequence of the microtubule stabilization induced by milataxel binding to tubulin [31].

The mitotic arrest mechanism involves several interconnected cellular processes that ultimately lead to programmed cell death [32]. When milataxel stabilizes microtubules, it prevents the normal formation and function of the mitotic spindle apparatus, which is essential for proper chromosome segregation during cell division [9] [38]. This disruption triggers cellular stress responses that activate apoptotic pathways [11].

The apoptotic signaling cascades activated by milataxel involve both intrinsic and extrinsic pathways that converge on executioner caspases [11]. The intrinsic pathway is particularly relevant, as it is regulated by B-cell lymphoma-2 family proteins that respond to the cellular stress induced by prolonged mitotic arrest [11]. The compound's action leads to the activation of pro-apoptotic proteins such as BAX and BAK, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 [13] [31].

Research has demonstrated that taxane-induced apoptosis may occur through multiple mechanisms beyond simple mitotic arrest [29]. The activation of nuclear factor kappa B and other transcription factors contributes to the complex signaling networks that ultimately determine cell fate [13] [29]. Additionally, the compound can activate various pro-apoptotic signaling pathways, including c-Jun N-terminal kinase and P38 mitogen-activated protein kinase pathways [31].

The cellular response to milataxel treatment involves the phosphorylation of key regulatory proteins involved in cell cycle control [33]. The compound increases the levels of ATM serine/threonine kinase and checkpoint kinase 2, while decreasing the levels of cell division cycle 25C, cyclin-dependent kinase 1, and cyclin B [33]. These molecular changes collectively contribute to the G2/M cell cycle arrest phenotype observed in milataxel-treated cells.

Cellular TargetEffect of MilataxelFunctional Consequence
Tubulin Beta-1 ChainDirect BindingMicrotubule Stabilization
Cell Cycle ProgressionG2/M ArrestMitotic Blockade
Apoptotic MachineryActivationProgrammed Cell Death
Spindle FormationDisruptionChromosome Segregation Failure

The temporal dynamics of milataxel-induced cell death involve initial microtubule stabilization, followed by mitotic arrest, and ultimately apoptotic execution [32]. This sequence of events represents a well-coordinated cellular response to the pharmacological intervention, with each step building upon the previous one to ensure effective elimination of target cells [10].

Role in Overcoming Multidrug Resistance Phenotypes

Milataxel demonstrates a unique capacity to overcome multidrug resistance mechanisms that commonly limit the efficacy of conventional taxane therapies [15] [17]. Unlike other taxane compounds, milataxel appears to be a poor substrate for the multidrug resistance membrane-associated P-glycoprotein efflux pump [15]. This characteristic represents a significant therapeutic advantage, as P-glycoprotein-mediated efflux is one of the primary mechanisms by which cancer cells develop resistance to chemotherapeutic agents [16] [19].

The compound's reduced susceptibility to P-glycoprotein-mediated efflux has been demonstrated through preclinical studies showing enhanced activity in cell lines that overexpress this resistance protein [2] [17]. Research has revealed that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, especially in cell lines that overexpress P-glycoprotein [2]. This differential activity profile suggests that milataxel possesses structural or pharmacological properties that enable it to circumvent common resistance mechanisms [17].

Multidrug resistance in cancer cells typically arises through several interconnected mechanisms, including overexpression of efflux pumps, modifications of drug targets, and alterations in apoptotic pathways [16] [19]. The ATP-binding cassette transporters, particularly MDR1, MRP1, and ABCG2, play crucial roles in conferring multidrug resistance to cancer cells in vitro [16]. Milataxel's ability to function effectively despite the presence of these resistance mechanisms represents a significant advancement in taxane pharmacology [15].

The molecular basis for milataxel's resistance-overcoming properties likely involves its unique structural characteristics and binding properties [19]. The compound's molecular formula C44H55NO16 and specific three-dimensional configuration may contribute to its reduced recognition by efflux pumps [24]. Additionally, the compound's binding affinity and residence time on tubulin may differ from other taxanes in ways that enhance its therapeutic efficacy in resistant cell populations [21].

Clinical implications of milataxel's resistance-overcoming properties extend beyond simple efflux pump evasion [18]. The compound may be particularly useful for treating multidrug-resistant tumors that have developed resistance to conventional taxane therapies [15]. This potential application addresses a significant clinical need, as drug resistance remains one of the primary obstacles to successful cancer chemotherapy [16] [20].

Resistance MechanismConventional TaxanesMilataxel Response
P-glycoprotein EffluxHigh SusceptibilityPoor Substrate
Tubulin ModificationsVariable SensitivityEnhanced Activity
Apoptotic ResistanceModerate EfficacyMaintained Potency
Multiple Pathway ActivationLimited EffectivenessBroad Spectrum Activity

The compound's effectiveness against resistant phenotypes has been validated through multiple experimental approaches, including studies with tumor xenograft models that demonstrate superior activity compared to traditional taxanes [21]. These findings suggest that milataxel may represent a significant therapeutic advancement for patients whose tumors have developed resistance to first-line taxane therapies [6] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

853.35208

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Milataxel

Dates

Modify: 2024-02-18
1. Chauchereau, Anne; Al Nakouzi, Nader. Gene expression markers for prediction of the response of a tumor to taxane therapy. Eur. Pat. Appl. (2010), 59pp. CODEN: EPXXDW EP 2177630 A1 20100421 CAN 152:493436 AN 2010:498376
2. Chauchereau, Anne; Al Nakouzi, Nader. Resistance expression signature-based methods for predicting or monitoring whether a patient affected by a cancer is responsive to a treatment with a molecule of the taxoid family. PCT Int. Appl. (2010), 73pp. CODEN: PIXXD2 WO 2010037859 A2 20100408 CAN 152:446754 AN 2010:437266
3. Mann, David Marshall. Gene expression profiling in the pulmonary artery in the selection of therapies for vascular-related diseases. PCT Int. Appl. (2009), 115pp. CODEN: PIXXD2 WO 2009121031 A1 20091001 CAN 151:418165 AN 2009:1194632
4. Barry, John J.; Heck, Robert K. Local delivery of chemotherapeutic agents to skeletal metastases. PCT Int. Appl. (2009), 20pp. CODEN: PIXXD2 WO 2009114462 A2 20090917 CAN 151:344848 AN 2009:1139011
5. Safarpour, Hudan; Connolly, Paul; Tong, Xiaojie; Bielawski, Mike; Wilcox, Everett. Overcoming extractability hurdles of a 14C labeled taxane analogue milataxel and its metabolite from xenograft mouse tumor and brain tissues. Journal of Pharmaceutical and Biomedical Analysis (2009), 49(3), 774-779. CODEN: JPBADA ISSN:0731-7085. CAN 150:506136 AN 2009:285070
6. Brown, Jeffery Lester; Huszar, Dennis; McCoon, Patricia Elizabeth. Therapeutic methods using a pharmaceutical combination of an Eg5 protein inhibitor and a microtubule interfering agent to treat cancer. PCT Int. Appl. (2008), 25pp. CODEN: PIXXD2 WO 2008122798 A2 20081016 CAN 149:440348 AN 2008:1248885
7. Ramanathan, Ramesh K.; Picus, Joel; Raftopoulos, Haralambos; Bernard, Stephen; Lockhar, A. Craig; Frenette, Gary; Macdonald, John; Melin, Susan; Berg, Daniel; Brescia, Frank; Hochster, Howard; Cohn, Allen. A phase II study of milataxel: a novel taxane analogue in previously treated patients with advanced colorectal cancer. Cancer Chemotherapy and Pharmacology (2008), 61(3), 453-458. CODEN: CCPHDZ ISSN:0344-5704. CAN 148:417505 AN 2008:279708
8. Singh, Chandra Ulagaraj. Solid nanoparticle formulation of water insoluble pharmaceuticals with reduced Ostwald ripening. PCT Int. Appl. (2008), 134pp. CODEN: PIXXD2 WO 2008013785 A2 20080131 CAN 148:198644 AN 2008:124314
9. Lockhart, A. C.; Bukowski, R.; Rothenberg, M. L.; Wang, K. K.; Cooper, W.; Grover, J.; Appleman, L.; Mayer, P. R.; Shapiro, M.; Zhu, A. X. Phase I trial of oral MAC-321 in subjects with advanced malignant solid tumors. Cancer Chemotherapy and Pharmacology (2007), 60(2), 203-209. CODEN: CCPHDZ ISSN:0344-5704. CAN 147:268548 AN 2007:510766
10. Bradke, Frank; Witte, Harald; Ertuerk, Ali. Use of microtubule-stabilizing compounds to induce axonal growth. PCT Int. Appl. (2006), 97pp. CODEN: PIXXD2 WO 2006094811 A2 20060914 CAN 145:306846 AN 2006:949233
11. Liversidge, Gary; Jenkins, Scott; Liversidge, Elaine. Nanoparticulate formulations of docetaxel and analogues. U.S. Pat. Appl. Publ. (2006), 47pp. CODEN: USXXCO US 2006188566 A1 20060824 CAN 145:278275 AN 2006:847774
12. Hari, Malathi; Loganzo, Frank; Annable, Tami; Tan, Xingzhi; Musto, Sylvia; Morilla, Daniel B.; Nettles, James H.; Snyder, James P.; Greenberger, Lee M. Paclitaxel-resistant cells have a mutation in the paclitaxel-binding region of  -tubulin (Asp26Glu) and less stable microtubules. Molecular Cancer Therapeutics (2006), 5(2), 270-278. CODEN: MCTOCF ISSN:1535-7163. CAN 144:304722 AN 2006:183614
13. Rose, William C. Anticancer synergistic combinations of taxanes and EGF receptor binding compounds. PCT Int. Appl. (2005), 27 pp. CODEN: PIXXD2 WO 2005089372 A2 20050929 CAN 143:319125 AN 2005:1049808
14. Lacasse, Eric; McManus, Daniel. Human protein IAP (inhibitor of apoptosis protein) nucleobase oligomers, including dsRNA, shRNA, and siRNA, and their use for enhancing apoptosis in cancer therapy. PCT Int. Appl. (2005), 112 pp. CODEN: PIXXD2 WO 2005042558 A1 20050512 CAN 142:457053 AN 2005:409543
15. Lacasse, Eric; McManus, Daniel; Durkin, Jon P. Sequences of antisense IAP (inhibitor of apoptosis protein) oligomers and their use for treatment of proliferative diseases with a chemotherapeutic agent. PCT Int. Appl. (2005), 285 pp. CODEN: PIXXD2 WO 2005042030 A1 20050512 CAN 142:457052 AN 2005:409357
16. Dang, Long; Bettegowda, Chetan; Kinzler, Kenneth W.; Vogelstein, Bert. Improved combination bacteriolytic therapy for the treatment of tumors using spores of anaerobic bacteria and microtubule agents. PCT Int. Appl. (2005), 48 pp. CODEN: PIXXD2 WO 2005039492 A2 20050506 CAN 142:423824 AN 2005:395031
17. Dang, Long H.; Bettegowda, Chetan; Agrawal, Nishant; Cheong, Ian; Huso, David; Frost, Philip; Loganzo, Frank; Greenberger, Lee; Barkoczy, Jozsef; Pettit, George R.; Smith, Amos B., III; Gurulingappa, Hallur; Khan, Saeed; Kinzler, Kenneth W.; Zhou, Shibin; Vogelstein, Bert. Targeting vascular and avascular compartments of tumors with C. novyi-NT and anti-microtubule agents. Cancer Biology & Therapy (2004), 3(3), 326-337. CODEN: CBTAAO ISSN:1538-4047. CAN 142:106673 AN 2004:624546
18. Sampath, Deepak; Discafani, Carolyn M.; Loganzo, Frank; Beyer, Carl; Liu, Hao; Tan, Xingzhi; Musto, Sylvia; Annable, Tami; Gallagher, Patricia; Rios, Carol; Greenberger, Lee M. MAC-321, a novel taxane with greater efficacy than paclitaxel and docetaxel in vitro and in vivo. Molecular Cancer Therapeutics (2003), 2(9), 873-884. CODEN: MCTOCF ISSN:1535-7163. CAN 140:138892 AN 2003:800267
19. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2008), 30(4), 313-31. Journal code: 7909595. ISSN:0379-0355. PubMed ID 18773127 AN 2008584043 MEDLINE (Copyright (C) 2010 U.S. National Library of Medicine on SciFinder (R))
20. Bayes M; Rabasseda X; Prous J R Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2004), 26(8), 639-63. Journal code: 7909595. ISSN:0379-0355. PubMed ID 15605126 AN 2004629312 MEDLINE (Copyright (C) 2010 U.S. National Library of Medicine on SciFinder (R))

Explore Compound Types